Tris(hydroxymethyl)aminomethane acetate

CAS No.: 6850-28-8

Cat. No.: VC1904835

Molecular Formula: C6H15NO5

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6850-28-8 |

|---|---|

| Molecular Formula | C6H15NO5 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol |

| Standard InChI | InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4) |

| Standard InChI Key | PIEPQKCYPFFYMG-UHFFFAOYSA-N |

| SMILES | CC(=O)O.C(C(CO)(CO)N)O |

| Canonical SMILES | CC(=O)O.C(C(CO)(CO)N)O |

Introduction

Chemical Identity and Structure

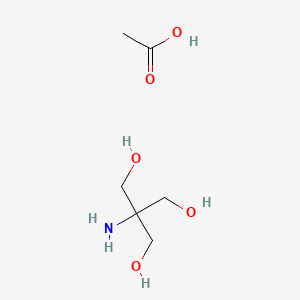

Tris(hydroxymethyl)aminomethane acetate is the acetate salt of tris(hydroxymethyl)aminomethane (Tris). It is formed through the reaction of equimolar amounts of Tris and acetic acid . The compound has several recognized synonyms including 2-Amino-2-(hydroxymethyl)-1,3-propanediol Acetate, Trimethylolaminomethane Acetate, and Tris Acetate .

The molecular formula of Tris(hydroxymethyl)aminomethane acetate is C₆H₁₅NO₅, corresponding to a molecular weight of 181.19 g/mol . Structurally, the compound consists of the Tris base (C₄H₁₁NO₃) complexed with acetic acid (C₂H₄O₂) . The primary amine group of Tris serves as the fundamental buffering component, while the three hydroxymethyl groups contribute to its high water solubility and unique buffer characteristics.

Physical Properties

Tris(hydroxymethyl)aminomethane acetate exhibits distinct physical properties that influence its applications in various scientific disciplines. The following table summarizes the key physical characteristics of this compound:

The compound's high solubility in water (91 g/L at 20°C) makes it particularly suitable for preparing buffer solutions of various concentrations . Its melting point range of 118-122°C indicates a relatively pure compound when obtained commercially, with high-purity preparations exceeding 99.0% purity . The absorbance values at key wavelengths (260 nm and 280 nm) are significant for applications involving spectrophotometric analysis, particularly in nucleic acid and protein research where these wavelengths are commonly used for quantification.

The pH range of 6.0-7.0 for a 0.5M solution differs from the parent compound (Tris), which typically provides buffering in the 7.1-9.1 range, indicating how the acetate modification alters the buffering properties to suit different applications .

Buffer Characteristics

Temperature Dependence

A notable characteristic of Tris-based buffers, including the acetate salt, is their pronounced temperature dependence. As temperature decreases from 25°C to 5°C, the pH of a Tris buffer typically increases by approximately 0.03 units per degree. Conversely, as temperature rises from 25°C to 37°C (physiological temperature), the pH decreases by around 0.025 units per degree . This temperature sensitivity must be carefully considered when designing experiments across different temperature conditions.

Concentration Effects

Buffer concentration also influences the effective pH of Tris(hydroxymethyl)aminomethane acetate solutions. Generally, a 10-fold increase in concentration leads to a 0.05 unit increase in pH . This relationship becomes crucial when preparing buffers of specific concentrations for applications requiring precise pH control.

Stability and Interactions

Applications in Scientific Research

Tris(hydroxymethyl)aminomethane acetate has become an essential reagent across multiple scientific disciplines due to its reliable buffering properties and compatibility with biological systems.

Molecular Biology Applications

The compound serves as a primary component in buffer solutions used for nucleic acid analysis and manipulation. One of its most prominent applications is in the preparation of TAE (Tris-Acetate-EDTA) buffer, which is extensively employed in DNA agarose gel electrophoresis . This buffer system provides optimal conditions for the separation of DNA fragments based on size, with the Tris component maintaining appropriate pH levels while the acetate contributes to conductivity and stability.

In the study by Yamashita et al., Tris compounds were shown to influence protein crystal structures. The research demonstrated that Tris molecules can bind to specific sites within proteins, potentially inducing conformational changes in certain regions . This finding has significant implications for protein crystallography studies, suggesting that buffer choice can affect structural outcomes.

Biochemical Research

In biochemical research, Tris(hydroxymethyl)aminomethane acetate provides an effective buffering environment for enzyme activity assays, protein purification, and various analytical techniques. The buffer's effectiveness in the pH range of 6.0-7.0 makes it particularly suitable for maintaining optimal conditions for many enzymatic reactions .

Research has shown that a strain of Pseudomonas hunanensis can degrade Tris buffer, which has implications for long-term storage of solutions and potential biodegradation of Tris compounds in environmental contexts . This biological interaction further demonstrates the complex role of Tris compounds in biological systems beyond their chemical properties.

Pharmaceutical Applications

In pharmaceutical research and development, Tris(hydroxymethyl)aminomethane acetate serves multiple functions. It acts as a stabilizing agent in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients . The compound's buffering capacity helps maintain consistent pH levels in pharmaceutical preparations, which is critical for drug stability and efficacy.

Several medications are formulated as "tromethamine salts" (the medical term for Tris-based compounds), including ketorolac trometamol and carboprost as trometamol salt (Hemabate) . These formulations leverage the properties of Tris compounds to improve drug delivery and pharmacokinetics.

Diagnostic Applications

Tris(hydroxymethyl)aminomethane acetate plays a vital role in diagnostic assays and kits. Its precise pH control capabilities make it integral to immunoassays and other diagnostic tests where reaction conditions must be tightly controlled . The buffer's minimal interference with biological reactions and its stability contribute to the reliability of diagnostic results.

Cell Culture Applications

In cell culture systems, Tris(hydroxymethyl)aminomethane acetate contributes to creating environments that support cell growth and maintenance. The buffer helps maintain physiological pH levels in culture media, particularly important for mammalian cell culture systems . Its compatibility with cellular processes makes it a preferred choice for many cell-based experimental protocols.

Industrial Applications

Beyond laboratory research, Tris(hydroxymethyl)aminomethane acetate finds applications in various industrial sectors.

Cosmetic and Personal Care Products

The compound is utilized in cosmetic formulations for its buffering capacity. It helps maintain the stability and effectiveness of active ingredients in lotions, creams, and other personal care products . By controlling pH levels, Tris(hydroxymethyl)aminomethane acetate contributes to product consistency, shelf life, and performance.

Biotechnology Industry

In large-scale biotechnology processes, including protein production and purification, Tris(hydroxymethyl)aminomethane acetate serves as a reliable buffer for maintaining optimal conditions. Its predictable behavior in solution makes it suitable for standardized industrial protocols requiring consistent pH control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume